4-Amino Fluconazole Bromide

Beschreibung

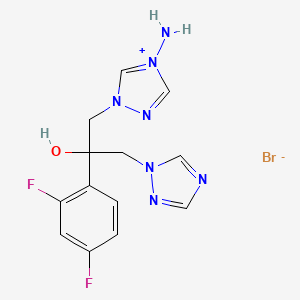

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

1-(4-amino-1,2,4-triazol-4-ium-1-yl)-2-(2,4-difluorophenyl)-3-(1,2,4-triazol-1-yl)propan-2-ol;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14F2N7O.BrH/c14-10-1-2-11(12(15)3-10)13(23,4-21-7-17-6-18-21)5-22-9-20(16)8-19-22;/h1-3,6-9,23H,4-5,16H2;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEIWHMKVRUYLHG-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)C(CN2C=NC=N2)(CN3C=[N+](C=N3)N)O.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14BrF2N7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Amino Fluconazole Bromide: Structure, Properties, and Analytical Considerations

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 4-Amino Fluconazole Bromide, a recognized impurity of the widely used antifungal agent, fluconazole. Identified as Fluconazole EP Impurity I, this document delineates its chemical structure, physicochemical properties, and inferred synthetic pathways. Furthermore, this guide discusses the analytical methodologies pertinent to its detection and characterization, and explores the toxicological and pharmacological implications of its presence in pharmaceutical formulations. This document is intended to be a valuable resource for researchers, quality control analysts, and professionals in drug development and manufacturing, offering insights into the management and understanding of this specific fluconazole-related compound.

Introduction: The Significance of Characterizing Fluconazole Impurities

Fluconazole, a first-generation triazole antifungal agent, is a cornerstone in the treatment of a wide range of fungal infections.[1][2] Its mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme 14α-demethylase, which is critical for the synthesis of ergosterol, an essential component of the fungal cell membrane.[3] The efficacy and safety of any active pharmaceutical ingredient (API) are intrinsically linked to its purity. The presence of impurities, even in minute quantities, can potentially impact the therapeutic effect and safety profile of the final drug product.[4] Therefore, the identification, characterization, and control of impurities are mandated by regulatory bodies such as the International Council for Harmonisation (ICH).[5]

This compound has been identified as a process-related impurity of fluconazole, designated as "Fluconazole EP Impurity I".[5][6][7][8] As such, a thorough understanding of its chemical nature, potential for formation, and analytical detection is paramount for ensuring the quality and safety of fluconazole-containing pharmaceuticals.

Chemical Identity and Structure

The fundamental characteristics of this compound are summarized in the table below.

| Characteristic | Value | Source(s) |

| Systematic Name | 4-Amino-1-[(2RS)-2-(2,4-difluorophenyl)-2-hydroxy-3(1H-1,2,4-triazol-1-yl)propyl]-4H-1,2,4-triazolium bromide | [5][6] |

| Synonyms | This compound, Fluconazole EP Impurity I, Fluconazole Amino Impurity, Aminofluconazole quaternary Salt | [5][6][7][8][9] |

| CAS Number | 150168-54-0 | [5][6] |

| Molecular Formula | C₁₃H₁₄BrF₂N₇O | [5][10] |

| Molecular Weight | 402.20 g/mol | [5][10] |

The chemical structure of this compound reveals a close relationship to the parent fluconazole molecule. It retains the core 2-(2,4-difluorophenyl)-propan-2-ol backbone and one of the 1H-1,2,4-triazol-1-yl moieties. The key distinction lies in the second triazole ring, which is a 4-amino-1,2,4-triazolium cation, with a bromide anion serving as the counter-ion.

Plausible Experimental Protocol (Inferred):

-

Step 1: Synthesis of the Halogenated Precursor: A key intermediate would likely be a halo-derivative of the fluconazole backbone, such as 1-chloro-2-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol. This could be synthesized from 1,3-dichloro-2-(2,4-difluorophenyl)propan-2-ol by reacting it with one equivalent of 1,2,4-triazole.

-

Step 2: Quaternization with 4-Amino-1,2,4-triazole: The halogenated intermediate would then undergo a nucleophilic substitution reaction with 4-amino-1,2,4-triazole. This would result in the formation of the 4-amino-1,2,4-triazolium cation. The bromide counter-ion could be introduced through the starting materials or during the workup and purification stages.

-

Purification: Purification would likely involve crystallization from a suitable solvent system to isolate the final product.

It is important to note that this is a theoretical pathway, and the actual industrial synthesis of fluconazole and the formation of its impurities may involve different reagents and conditions.

Analytical Characterization

The definitive identification and quantification of this compound as an impurity in fluconazole requires robust analytical methodology.

Chromatographic Techniques

High-Performance Liquid Chromatography (HPLC) is the primary technique for the separation and quantification of fluconazole and its related substances. [11]A stability-indicating HPLC method would be essential to resolve this compound from the API and other potential impurities.

Typical HPLC Method Parameters (Illustrative):

-

Column: A C18 stationary phase is commonly used for the analysis of fluconazole and its impurities. [11]* Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is often employed to achieve optimal separation. [11]* Detection: UV detection at a wavelength of approximately 260 nm is suitable for the analysis of these triazole-containing compounds. [2]* Method Validation: The analytical method must be validated according to ICH guidelines to ensure its accuracy, precision, specificity, linearity, and robustness.

Spectroscopic Techniques

Spectroscopic methods are crucial for the structural elucidation and confirmation of this compound.

-

Mass Spectrometry (MS): Mass spectrometry would provide information on the molecular weight and fragmentation pattern of the molecule. The expected molecular ion for the cation would be at m/z 322.3. The full mass spectrum would show a peak for the intact cation and potentially characteristic fragment ions.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons of the difluorophenyl ring, the methylene protons adjacent to the triazole and triazolium rings, and the protons of the triazole and triazolium rings themselves. The signals for the protons on the triazolium ring would likely be shifted downfield compared to those on the neutral triazole ring.

-

¹³C NMR: The carbon NMR spectrum would provide information on the number and types of carbon atoms in the molecule.

-

-

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the O-H stretch of the hydroxyl group, C-H stretches of the aromatic and aliphatic groups, C=N and C-N stretches of the triazole rings, and C-F stretches of the difluorophenyl group.

While specific, detailed spectra for this compound are not publicly available, a comprehensive spectral characterization of fluconazole has been published and can serve as a valuable reference for interpreting the spectra of its derivatives. [1][12]

Pharmacological and Toxicological Considerations

There is currently no publicly available data on the specific pharmacological or toxicological profile of this compound. As a pharmaceutical impurity, its potential biological activity is a critical consideration.

Key Considerations:

-

Antifungal Activity: It is unknown whether this compound possesses any intrinsic antifungal activity. Its structural similarity to fluconazole suggests the possibility of some interaction with the fungal 14α-demethylase, but this would require experimental verification.

-

Toxicity: The toxicological profile of this impurity has not been reported. According to ICH guidelines, impurities present above a certain threshold require qualification, which may involve toxicological studies to assess their safety. [13][14]The permanent positive charge on the triazolium ring could potentially lead to different interactions with biological macromolecules compared to the neutral fluconazole, which might influence its toxicity.

-

Impact on Drug Product: The presence of this impurity could potentially affect the stability and overall safety profile of the final fluconazole drug product.

Given the lack of specific data, the control of this compound levels in fluconazole API and drug products to within the limits specified by pharmacopoeias and regulatory guidelines is of utmost importance.

Conclusion and Future Perspectives

This compound is a significant, identified impurity of fluconazole that warrants careful consideration in the manufacturing and quality control of this important antifungal medication. While its chemical structure is well-defined, a comprehensive understanding of its physicochemical properties, a detailed and validated synthetic protocol, and its pharmacological and toxicological profile remains to be fully elucidated in the public domain.

Future research efforts could be directed towards:

-

The development and publication of a detailed, robust, and validated analytical method for the routine quantification of this compound.

-

The synthesis of this impurity in sufficient quantities to enable thorough toxicological evaluation and to assess its potential for any intrinsic pharmacological activity.

-

A deeper investigation into the mechanisms of its formation during fluconazole synthesis to develop strategies for its minimization.

This technical guide serves as a foundational resource, consolidating the currently available information on this compound and highlighting the areas where further scientific inquiry is needed. For professionals in the pharmaceutical industry, a continued focus on the control and characterization of such impurities is essential for delivering safe and effective medicines.

References

-

Fluconazole Analogs and Derivatives: An Overview of Synthesis, Chemical Transformations, and Biological Activity. (2024). Molecules, 29(12), 2833. [Link]

- Mittapelli, V., Arikatla, S. D., & Mulukutla, S. (2011). Isolation/Synthesis & Characterization & Potential Impurities of Antifungal Drug, Fluconazole. Asian Journal of Biochemical and Pharmaceutical Research, 1(4), 201-206.

- Bourichi, H., Brik, Y., Hubert, P., Cherrah, Y., & Bouklouze, A. (2012). Solid-state characterization and impurities determination of fluconazol generic products marketed in Morocco. Journal of Pharmaceutical Analysis, 2(4), 255-262.

-

SynZeal. (n.d.). Fluconazole EP Impurity I (Bromide). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3365, Fluconazole. Retrieved from [Link]

- Patel, R. P., & Patel, M. P. (2016). Synthesis, characterization and biological evaluation of new 1, 2, 4-triazole derivatives. Journal of Saudi Chemical Society, 20(1), S105-S113.

-

European Medicines Agency. (2006). ICH Topic Q3B (R2) Impurities in New Drug Products. Retrieved from [Link]

- Li, Y., et al. (2018). Preparation and antitumor effects of 4-amino-1,2,4-triazole Schiff base derivative. OncoTargets and Therapy, 11, 627–634.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15390419, this compound. Retrieved from [Link]

- Cyr, T. D., Dawson, B. A., Neville, G. A., & Shurvell, H. F. (1996). Spectral characterization of fluconazole. Journal of Pharmaceutical and Biomedical Analysis, 14(3), 247-255.

- Biswas, P., Adhikari, S., & Majumdar, S. (2013). Ring Opening of Epoxy Fatty Esters by Nucleophile to Form the Derivatives of Substituted β-Amino Alcohol. International Journal of Organic Chemistry, 3(1), 1-6.

-

Pharmaffiliates. (n.d.). Fluconazole and its Impurities. Retrieved from [Link]

- Khan, W., et al. (2020). Cytotoxicity of fluconazole on canine dental pulp-derived stem cells. Pesquisa Veterinária Brasileira, 40(7), 543-550.

- Drake, G. W., et al. (2003). 1-Alkyl-4-Amino-1.2.4-Triazolium Salts, New Families of Ionic Liquids. DTIC.

-

Pharmaffiliates. (n.d.). Fluconazole - Impurity I. Retrieved from [Link]

- de Santana, D. P., et al. (2006). Fluconazole bioequivalence study: quantification by tandem mass spectrometry. Brazilian Journal of Medical and Biological Research, 39(12), 1633-1642.

-

U.S. Food and Drug Administration. (2008). Guidance for Industry Q3A Impurities in New Drug Substances. Retrieved from [Link]

- Kumar, V., et al. (2013). Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. Journal of Heterocyclic Chemistry, 50(S1), E1-E5.

Sources

- 1. Spectral characterization of fluconazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Fluconazole Analogs and Derivatives: An Overview of Synthesis, Chemical Transformations, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]

- 5. database.ich.org [database.ich.org]

- 6. DE60114889T2 - PROCESS FOR THE PREPARATION OF FLUCONAZOLE AND CRYSTAL MODIFICATIONS THEREOF - Google Patents [patents.google.com]

- 7. Cytotoxic and Genotoxic Effects of Fluconazole on African Green Monkey Kidney (Vero) Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [Figure], 1H NMR Spectrum (300 MHz, DMSO-d6) of Analog CID 49868642 (Entry 2, Table 2) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. ema.europa.eu [ema.europa.eu]

- 14. fda.gov [fda.gov]

An In-depth Technical Guide to the Spectroscopic Characterization of 4-Amino Fluconazole Bromide

This guide provides a comprehensive overview of the spectroscopic characterization of 4-Amino Fluconazole Bromide, a significant impurity of the widely used antifungal agent, Fluconazole. Targeted at researchers, scientists, and drug development professionals, this document delves into the core spectroscopic techniques—Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy—essential for the structural elucidation and confirmation of this compound. While publicly available experimental spectra for this compound are limited, this guide offers a detailed prediction and interpretation of its spectroscopic data based on its known chemical structure and established principles of spectroscopic analysis of related compounds.

Introduction to this compound

This compound is recognized as "Fluconazole EP Impurity I" by the European Pharmacopoeia, highlighting its importance in the quality control of Fluconazole drug products. Its structure is closely related to Fluconazole, with the key difference being the presence of a 4-amino group on one of the 1,2,4-triazole rings, which results in a quaternary triazolium bromide salt. This modification significantly alters the electronic and structural properties of the molecule, making its unambiguous identification crucial.

The molecular structure of this compound is presented below:

Caption: Molecular Structure of this compound.

Part 1: Mass Spectrometry (MS)

Mass spectrometry is a cornerstone technique for determining the molecular weight and elemental composition of a compound. For this compound, Electrospray Ionization (ESI) is the preferred method due to the ionic nature of the molecule.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to a final concentration of about 10 µg/mL in the same solvent.[1]

-

Instrumentation: Utilize a high-resolution mass spectrometer equipped with an ESI source.

-

Infusion: Introduce the sample solution into the ESI source at a constant flow rate, typically between 5-20 µL/min, using a syringe pump.

-

Ionization: Apply a high voltage (typically 3-5 kV) to the capillary needle to generate a fine spray of charged droplets.

-

Desolvation: Use a heated capillary and a counter-flow of a drying gas (e.g., nitrogen) to evaporate the solvent from the droplets, leading to the formation of gas-phase ions.[2]

-

Mass Analysis: Analyze the ions in the mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap) to determine their mass-to-charge ratio (m/z).

-

Data Acquisition: Acquire the mass spectrum in positive ion mode to detect the cationic form of the molecule.

Predicted Mass Spectrometric Data

| Parameter | Predicted Value | Interpretation |

| Molecular Formula | C₁₃H₁₄F₂N₇O⁺ | Cationic part of the molecule |

| Cationic Mass | 322.1228 u | Exact mass of the cation |

| Observed Ion (m/z) | ~322.12 | [M]⁺ (singly charged cation) |

| Major Fragments (m/z) | 254, 181, 127, 83 | Predicted from fragmentation of the parent ion |

Interpretation of the Mass Spectrum

The ESI mass spectrum in positive ion mode is expected to show a prominent peak for the molecular cation [M]⁺ at an m/z of approximately 322.12. The high-resolution mass of this ion should be consistent with the calculated exact mass of the molecular formula C₁₃H₁₄F₂N₇O⁺.

The fragmentation pattern in MS/MS analysis can provide valuable structural information. Key predicted fragmentation pathways for the 4-Amino Fluconazole cation include:

-

Loss of a triazole moiety: Cleavage of the C-N bond connecting the propanol backbone to the unsubstituted triazole ring would result in a fragment ion at m/z ~254.

-

Cleavage of the propanol backbone: Various cleavages of the C-C bonds in the propanol chain can occur.

-

Fragmentation of the triazole rings: The 1,2,4-triazole rings can undergo characteristic ring-opening and fragmentation, often involving the loss of N₂ or HCN.[3]

Caption: General workflow for ESI-MS analysis.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: KBr Pellet Method

-

Sample Preparation: Grind 1-2 mg of this compound with 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained.[4]

-

Pellet Formation: Transfer the powder to a pellet die and press it under high pressure (8-10 tons) using a hydraulic press to form a thin, transparent pellet.[5]

-

Background Spectrum: Record a background spectrum of the empty sample holder or a pure KBr pellet.

-

Sample Spectrum: Place the sample pellet in the IR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Predicted Infrared (IR) Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Broad, Medium | O-H stretch (hydroxyl group) |

| 3300 - 3100 | Medium | N-H stretch (amino group) |

| 3150 - 3050 | Weak-Medium | Aromatic C-H stretch |

| 2980 - 2850 | Weak | Aliphatic C-H stretch |

| ~1640 | Medium | C=N stretch (triazole ring) |

| ~1590 | Medium | N-H bend (amino group) |

| ~1500 | Medium | C=C stretch (aromatic ring) |

| 1280 - 1250 | Strong | C-N stretch (triazole ring) |

| 1150 - 1100 | Strong | C-F stretch |

| ~1080 | Strong | C-O stretch (tertiary alcohol) |

Interpretation of the IR Spectrum

The IR spectrum of this compound is expected to display several characteristic absorption bands:

-

A broad band in the 3400-3200 cm⁻¹ region is indicative of the O-H stretching vibration of the tertiary alcohol group, with the broadening due to hydrogen bonding.[6]

-

Medium intensity peaks between 3300-3100 cm⁻¹ are expected for the N-H stretching vibrations of the primary amino group.[7]

-

The presence of the aromatic ring will be confirmed by weak to medium C-H stretching bands just above 3000 cm⁻¹ and C=C stretching bands around 1500 cm⁻¹.

-

The triazole rings will show characteristic C=N stretching vibrations around 1640 cm⁻¹ and C-N stretching absorptions in the 1280-1250 cm⁻¹ region.

-

A strong absorption band for the C-F stretching of the difluorophenyl group is expected in the 1150-1100 cm⁻¹ range.[8]

-

The C-O stretching of the tertiary alcohol will likely appear as a strong band around 1080 cm⁻¹.

Part 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution, providing detailed information about the carbon-hydrogen framework.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD), in a standard 5 mm NMR tube. The choice of solvent is critical as the exchangeable protons (OH, NH₂) may have different appearances or even disappear in protic solvents.[9]

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters to set include the spectral width, number of scans, and relaxation delay.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This typically requires a larger number of scans due to the lower natural abundance of ¹³C.

-

2D NMR (Optional but Recommended): For unambiguous assignment of all signals, it is highly recommended to perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to identify proton-proton couplings, and HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) to correlate protons with their directly attached and long-range coupled carbons, respectively.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Predicted ¹H NMR Spectral Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.5 - 9.0 | Singlet | 2H | Protons on the 4-amino-triazolium ring |

| ~8.5 - 8.0 | Singlet | 2H | Protons on the unsubstituted triazole ring |

| ~7.5 - 6.8 | Multiplet | 3H | Aromatic protons (difluorophenyl ring) |

| ~7.0 | Broad Singlet | 2H | NH₂ (amino group) |

| ~6.5 | Broad Singlet | 1H | OH (hydroxyl group) |

| ~5.0 - 4.5 | AB quartet | 4H | CH₂ groups adjacent to the triazole rings |

Interpretation of the ¹H NMR Spectrum

The ¹H NMR spectrum will provide a unique fingerprint of the molecule.

-

The protons on the positively charged 4-amino-1,2,4-triazolium ring are expected to be significantly deshielded and appear as singlets in the downfield region, likely between 9.0 and 9.5 ppm.[10]

-

The protons on the second, uncharged 1,2,4-triazole ring will also be in the aromatic region, likely as singlets between 8.0 and 8.5 ppm.

-

The three protons of the difluorophenyl group will appear as a complex multiplet in the aromatic region (6.8-7.5 ppm) due to proton-proton and proton-fluorine couplings.

-

The two methylene (CH₂) groups are diastereotopic due to the chiral center at C2. They are expected to appear as a complex AB quartet system between 4.5 and 5.0 ppm.

-

The amino (NH₂) and hydroxyl (OH) protons are exchangeable and will likely appear as broad singlets. Their chemical shifts can be highly variable depending on concentration, temperature, and residual water in the solvent.[9] In a protic solvent like D₂O, these peaks would disappear due to exchange with deuterium.

Predicted ¹³C NMR Spectral Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~160 - 155 | Aromatic C-F (with large ¹JCF coupling) |

| ~150 - 140 | C=N in triazole rings |

| ~130 - 110 | Aromatic CH |

| ~105 | Aromatic C-F (with large ¹JCF coupling) |

| ~75 | Quaternary C-OH |

| ~60 - 50 | CH₂ groups |

Interpretation of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show distinct signals for each carbon environment.

-

The carbons of the difluorophenyl ring will show characteristic large one-bond couplings to fluorine (¹JCF), which can be a key identifying feature.

-

The carbons within the two different triazole rings will appear in the range of 140-150 ppm.

-

The quaternary carbon attached to the hydroxyl group and the difluorophenyl ring will be found around 75 ppm.

-

The two methylene carbons will resonate in the upfield region, typically between 50 and 60 ppm.

Conclusion

The comprehensive spectroscopic analysis using Mass Spectrometry, IR Spectroscopy, and NMR Spectroscopy provides a powerful toolkit for the unambiguous identification and structural confirmation of this compound. While this guide presents a theoretically derived interpretation of the expected spectra, it provides a robust framework for researchers and drug development professionals to acquire and interpret experimental data. The methodologies and predicted spectral features detailed herein are essential for the quality control of Fluconazole and for advancing research into its related compounds.

References

-

Shimadzu. (n.d.). KBr Pellet Method. [Link]

-

Ieroshenko, A., et al. (2020). ESI-MS fragmentation pathways of some 1,2,4-triazole-3-thiones, the intermediate compounds in the synthesis of active pharmaceutical ingredients. Journal of Organic and Pharmaceutical Chemistry. [Link]

-

Springer Nature Experiments. (n.d.). NMR Protocols and Methods. [Link]

-

Kintek Press. (n.d.). What Are The Key Steps In Preparing A Kbr Pellet For Ir Spectroscopy? Master Solid Sample Analysis. [Link]

-

ResearchGate. (2014). Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. [Link]

-

AZoM. (2022). How is Potassium Bromide Used in Infrared Spectroscopy?. [Link]

-

University of Oxford. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. [Link]

-

Defense Technical Information Center. (2003). 1-Alkyl-4-Amino-1.2.4-Triazolium Salts, New Families of Ionic Liquids. [Link]

-

Semantic Scholar. (1991). Mass spectra of some 1,2,4-triazoles. [Link]

-

ResearchGate. (n.d.). Mass fragmentation pattern of compund 1(c). [Link]

-

ACS Publications. (2019). Triazolium-Based Ionic Liquids: A Novel Class of Cellulose Solvents. [Link]

-

ACS Publications. (n.d.). Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. [Link]

-

AntsLAB. (2019). KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press. [Link]

-

DOI. (n.d.). Triazolium-Based Ionic Liquids – A Novel Class of Cellulose Solvents. [Link]

-

Research Article. (2021). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. [Link]

-

ResearchGate. (n.d.). H NMR and 13 C NMR spectra triazolium salts. [Link]

-

The Royal Society of Chemistry. (n.d.). 1H and 13C NMR Data for triazole 1. [Link]

-

Rutgers-Newark Chemistry. (n.d.). Electrospray Ionization (ESI) Instructions. [Link]

-

Nuclear Magnetic ResonanceVolume 50 | Books Gateway. (2024). NMR spectroscopy of small molecules in solution. [Link]

-

ElectronicsAndBooks. (n.d.). 13C-Nmr Spectra of Anhydro-3-mercapto- 5-pyrazinyl-1,2,4-triazolium Hydroxides. [Link]

-

ACS Publications. (2022). Analysis of Small-Molecule Mixtures by Super-Resolved 1H NMR Spectroscopy. [Link]

-

Hong Kong Medical Journal. (n.d.). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. [Link]

-

PMC. (n.d.). Ligand-observed NMR techniques to probe RNA-small molecule interactions. [Link]

-

Physics LibreTexts. (2022). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. [Link]

-

University of Colorado Boulder. (n.d.). Infrared (IR) Spectroscopy. [Link]

-

ResearchGate. (n.d.). FTIR spectra of pure fluconazole. [Link]

-

California State Polytechnic University, Pomona. (n.d.). 1H NMR Chemical Shifts. [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. [Link]

-

ResearchGate. (n.d.). ¹H, ¹³C, and ¹⁵N NMR chemical shifts of 4-substituted 1,2,4-triazoles.... [Link]

-

SciSpace. (n.d.). Quaternary 4-Amino-1,2,4-triazolium Salts: Crystal Structures of Ionic Liquids and N-Heterocyclic Carbene (NHC) Complexes. [Link]

-

Chemistry LibreTexts. (2023). 12.7: Interpreting Infrared Spectra. [Link]

-

Illinois State University. (n.d.). Infrared Spectroscopy. [Link]

-

University of California, Los Angeles. (n.d.). Table of Characteristic IR Absorptions. [Link]

Sources

- 1. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 2. phys.libretexts.org [phys.libretexts.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. kinteksolution.com [kinteksolution.com]

- 5. KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press - AntsLAB [antslab.in]

- 6. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 7. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 8. Unsupervised Analysis of Small Molecule Mixtures by Wavelet-Based Super-Resolved NMR [mdpi.com]

- 9. exact-sciences.tau.ac.il [exact-sciences.tau.ac.il]

- 10. apps.dtic.mil [apps.dtic.mil]

An Investigator's Technical Guide to the Potential Biological Activities of 4-Amino Fluconazole Bromide

Abstract

This technical guide provides a comprehensive framework for the scientific investigation of 4-Amino Fluconazole Bromide, a structural analog and known impurity of the widely used antifungal agent, fluconazole.[1][2][3][4] While fluconazole's mechanism of action and biological activities are well-documented, this compound remains largely uncharacterized. This document serves as a roadmap for researchers in drug discovery and development, outlining the scientific rationale and detailed experimental protocols to explore its potential antifungal, antibacterial, and anticancer properties. By leveraging established methodologies and providing insights into the causality behind experimental choices, this guide aims to facilitate a thorough and scientifically rigorous evaluation of this novel compound.

Introduction and Scientific Rationale

Fluconazole is a cornerstone of antifungal therapy, exerting its fungistatic effect through the inhibition of lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway.[5][6][7] The structural integrity of the fungal cell membrane is compromised without adequate ergosterol, leading to growth inhibition.[7] this compound, identified as Fluconazole EP Impurity I, shares the core bis-triazole and difluorophenyl structure of its parent compound.[1][3][4] This structural similarity forms the primary basis for postulating its potential biological activities.

The introduction of a 4-amino group to one of the triazole rings is a significant chemical modification.[3] In medicinal chemistry, such modifications can modulate a compound's physicochemical properties, target affinity, and biological activity spectrum. The synthesis of novel fluconazole derivatives is an active area of research aimed at overcoming drug resistance and broadening the spectrum of activity.[5][8][9][10][11][12][13] Therefore, a systematic evaluation of this compound is warranted to determine if this modification confers novel or enhanced biological effects.

This guide will detail the necessary in vitro assays to comprehensively screen this compound for three key potential activities:

-

Antifungal Activity: Building upon the known activity of fluconazole.

-

Antibacterial Activity: Exploring a broader antimicrobial spectrum, as some azole compounds have shown antibacterial potential.

-

Anticancer Activity: Investigating cytotoxic effects against human cancer cell lines, a field where novel heterocyclic compounds are of great interest.[14]

Physicochemical Characterization

A foundational step in the evaluation of any new chemical entity is the thorough characterization of its physicochemical properties.

| Property | Data | Source |

| IUPAC Name | 4-amino-1-[2-(2,4-difluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl]-4H-1,2,4-triazolium bromide | [3][4] |

| CAS Number | 150168-54-0 | [1][3][4] |

| Molecular Formula | C₁₃H₁₄BrF₂N₇O | [1][3] |

| Molecular Weight | 402.20 g/mol | [1][3] |

| Synonyms | Fluconazole EP Impurity I, Fluconazole Amino Impurity | [1][3][4] |

| Storage | Recommended storage at refrigerator temperatures (2-8°C) for long-term stability. | [1] |

| Purity | Commercially available with purity typically exceeding 97% as determined by HPLC. | [1] |

Investigation of Potential Antifungal Activity

The structural analogy to fluconazole provides a strong rationale for investigating the antifungal properties of this compound. The primary objective is to determine its minimum inhibitory concentration (MIC) against a panel of clinically relevant fungal pathogens.

Rationale for Experimental Design

The broth microdilution method is the gold standard for determining the MIC of antifungal agents due to its reproducibility and ability to provide quantitative data.[15][16][17][18] This method allows for the testing of a wide range of concentrations against multiple fungal strains simultaneously in a 96-well plate format, making it efficient for screening purposes.[19] The choice of fungal strains should include both fluconazole-susceptible and fluconazole-resistant strains of Candida species to ascertain if the 4-amino modification can overcome known resistance mechanisms.

Experimental Workflow: Antifungal Susceptibility Testing

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Detailed Protocol: Broth Microdilution for Antifungal MIC

-

Preparation of Fungal Inoculum:

-

Subculture the fungal isolate on Sabouraud Dextrose Agar to ensure viability.[17]

-

Prepare a suspension of the fungal culture in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10⁶ CFU/mL.

-

Dilute this suspension in RPMI-1640 medium to achieve the final working inoculum concentration as specified by CLSI or EUCAST guidelines.[16]

-

-

Assay Plate Preparation:

-

Prepare a stock solution of this compound in a suitable solvent like DMSO.

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in RPMI-1640 medium to achieve a range of test concentrations.[17]

-

Include a positive control (a known antifungal like fluconazole), a growth control (inoculum without the drug), and a sterility control (medium only).[17]

-

-

Inoculation and Incubation:

-

Add the standardized fungal inoculum to each well, except for the sterility control.

-

Incubate the plate at 35°C for 24-48 hours.[17]

-

-

MIC Determination:

Investigation of Potential Antibacterial Activity

While azoles are not primarily antibacterial, exploring this activity is crucial for a comprehensive profile. The presence of the triazole rings and the amino group could potentially confer activity against bacterial targets.

Rationale for Experimental Design

Similar to antifungal testing, the broth microdilution method is a robust and standardized approach for determining the Minimum Inhibitory Concentration (MIC) against bacteria.[19][20][21][22] A panel of both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria should be used to assess the spectrum of activity. Mueller-Hinton Broth (MHB) is the standard medium for this assay.[21][23]

Experimental Workflow: Antibacterial Susceptibility Testing

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Detailed Protocol: Broth Microdilution for Antibacterial MIC

-

Preparation of Bacterial Inoculum:

-

Culture bacteria in a suitable broth (e.g., Tryptic Soy Broth) to the mid-logarithmic phase.

-

Adjust the bacterial suspension in Mueller-Hinton Broth (MHB) to a turbidity equivalent to a 0.5 McFarland standard.

-

Further dilute the suspension to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay wells.[21]

-

-

Assay Plate Preparation:

-

Prepare serial two-fold dilutions of this compound in MHB within a 96-well plate.[22]

-

Include a known antibiotic (e.g., ciprofloxacin) as a positive control, a growth control, and a sterility control.

-

-

Inoculation and Incubation:

-

MIC Determination:

Investigation of Potential Anticancer Activity

Many nitrogen-containing heterocyclic compounds, including those with triazole moieties, have demonstrated anticancer properties. Therefore, evaluating the cytotoxic potential of this compound against human cancer cell lines is a logical extension of its biological profiling.

Rationale for Experimental Design

Cell viability assays are fundamental in anticancer drug screening.[24][25] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method that measures the metabolic activity of cells as an indicator of their viability.[26] Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals, the amount of which is proportional to the number of viable cells. This assay is suitable for high-throughput screening in a 96-well format.[26] An alternative is the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels and is known for its high sensitivity and simple "add-mix-measure" protocol.[26][27]

Experimental Workflow: Anticancer Cell Viability Assay

Caption: Workflow for determining anticancer cell viability (IC50).

Detailed Protocol: MTT Cell Viability Assay

-

Cell Seeding:

-

Culture a selected human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) under standard conditions.

-

Seed the cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.[26]

-

-

Compound Treatment:

-

Prepare a range of concentrations of this compound by serial dilution in the complete cell culture medium.

-

Remove the old medium from the cells and replace it with the medium containing the test compound concentrations. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used for the stock solution).

-

-

Incubation and Assay:

-

Data Analysis:

-

Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the cell viability against the compound concentration to determine the IC50 value, which is the concentration that inhibits 50% of cell viability.[24][26][27]

-

Preliminary Safety and Toxicity Assessment

A preliminary assessment of cytotoxicity against non-cancerous cells is a critical step. This provides an early indication of the compound's therapeutic index.

Rationale and Protocol

The same MTT or CellTiter-Glo assay protocol described for anticancer screening can be employed.[26][27] However, instead of cancer cell lines, a non-cancerous human cell line (e.g., human fibroblasts or an immortalized normal cell line like HEK293) should be used. A high IC50 value in these cells, compared to a low IC50 in cancer cells, would suggest selective cytotoxicity and a favorable preliminary safety profile. Additionally, hemolysis assays using red blood cells can provide valuable information on membrane-disrupting effects.[8][10]

Conclusion and Future Directions

This guide outlines a systematic and robust approach to investigate the potential biological activities of this compound. The proposed experimental workflows for antifungal, antibacterial, and anticancer screening will generate the foundational data required to understand the compound's pharmacological profile. Positive results in any of these assays would justify further studies, including mechanism of action elucidation, in vivo efficacy testing in animal models, and a more comprehensive toxicological evaluation.[5][28] The exploration of this and other fluconazole derivatives is a promising avenue in the search for new therapeutic agents.[8][9][10][11][12][13]

References

-

Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163–175. [Link]

-

Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. Retrieved from [Link]

-

BMG LABTECH. (2024, July 30). The minimum inhibitory concentration of antibiotics. Retrieved from [Link]

-

Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved from [Link]

-

Mirzayans, R., Andrais, B., Scott, A., & Murray, D. (2018). Viability Assessment Following Anticancer Treatment Requires Single-Cell Visualization. Cancers, 10(8), 255. [Link]

-

Jorgensen, J. H., & Ferraro, M. J. (2009). Antimicrobial susceptibility testing: a review of general principles and contemporary practices. Clinical infectious diseases, 49(11), 1749-1755. [Link]

-

Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of pharmaceutical analysis, 6(2), 71-79. [Link]

-

Chandrika, N. T., Shrestha, S. K., Ngo, H. X., Howard, K. C., et al. (2018). Novel fluconazole derivatives with promising antifungal activity. European Journal of Medicinal Chemistry, 145, 345-355. [Link]

-

Riss, T. L., Moravec, R. A., Niles, A. L., Duellman, S., et al. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

-

Pierce, C. G., Uppuluri, P., Tristan, A. R., Wormley, F. L., Jr, et al. (2008). A standardized method for in vitro antifungal susceptibility testing of Candida albicans biofilms. Journal of clinical microbiology, 46(5), 1646-1651. [Link]

-

Van Cauteren, H., Heykants, J., De Coster, R., & Cauwenbergh, G. (1989). Toxicological profile and safety evaluation of antifungal azole derivatives. Mycoses, 32 Suppl 1, 60-66. [Link]

-

Gucwa, K., & Milewska, M. J. (2024). Fluconazole Analogs and Derivatives: An Overview of Synthesis, Chemical Transformations, and Biological Activity. Molecules, 29(12), 2840. [Link]

-

Arendrup, M. C., Meletiadis, J., Mouton, J. W., Lagrou, K., et al. (2017). EUCAST definitive document E.DEF 7.3.2: Method for the determination of broth dilution minimum inhibitory concentrations of antifungal agents for yeasts. Clinical Microbiology and Infection, 23(12), 945-953. [Link]

-

Chandrika, N. T., Shrestha, S. K., Ngo, H. X., Howard, K. C., et al. (2017). Novel fluconazole derivatives with promising antifungal activity. ResearchGate. [Link]

-

de-Souza-Silva, C. M., Guilhelmelli, F., Zamith-Miranda, D., de Oliveira, M. A., et al. (2022). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. JoVE (Journal of Visualized Experiments), (186), e57127. [Link]

-

Gucwa, K., & Milewska, M. J. (2024). Fluconazole Analogs and Derivatives: An Overview of Synthesis, Chemical Transformations, and Biological Activity. Molecules, 29(12), 2840. [Link]

-

Polycil. (n.d.). This compound. Retrieved from [Link]

-

Cantón, E., Pemán, J., & Gobernado, M. (2005). In Vitro Susceptibility Tests in the Context of Antifungal Resistance: Beyond Minimum Inhibitory Concentration in Candida spp. Journal of Fungi, 1(1), 1-13. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15390419, this compound. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Fluconazole - Impurity I. Retrieved from [Link]

-

BioOrganics. (n.d.). This compound. Retrieved from [Link]

-

Faghih, Z., Gholami, M., Zare, M., et al. (2021). Design, Synthesis, and In Vitro and In Vivo Evaluation of Novel Fluconazole-Based Compounds with Promising Antifungal Activities. ACS Omega, 6(38), 24867-24881. [Link]

-

Faghih, Z., Gholami, M., Zare, M., et al. (2021). Design, Synthesis, and In Vitro and In Vivo Evaluation of Novel Fluconazole-Based Compounds with Promising Antifungal Activities. ACS Omega, 6(38), 24867-24881. [Link]

-

Gucwa, K., & Milewska, M. J. (2024). Fluconazole Analogs and Derivatives: An Overview of Synthesis, Chemical Transformations, and Biological Activity. Molecules, 29(12), 2840. [Link]

-

Ghannoum, M. A., & Rice, L. B. (1999). Antifungal agents: mode of action, mechanisms of resistance, and correlation of these mechanisms with bacterial resistance. Clinical microbiology reviews, 12(4), 501-517. [Link]

-

Al-Ostath, A. I., Al-Majid, A. M., El-Faham, A., et al. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. Journal of Fluorine Chemistry, 275, 110287. [Link]

-

Creative Biolabs. (n.d.). Mode of Action & Target for Antibacterial Drug. Retrieved from [Link]

-

J. M. U. (2024). Fluconazole. In StatPearls. StatPearls Publishing. [Link]

-

Goa, K. L., & Barradell, L. B. (1995). Fluconazole. An update of its antimicrobial activity, pharmacokinetic properties, and therapeutic use in vaginal candidiasis. Drugs, 50(4), 658–690. [Link]

-

Abd El-Baky, R. M., Sandle, T., John, J., Abuo-Rahma, G. E. A., & Hetta, H. F. (2019). A novel mechanism of action of ketoconazole: inhibition of the NorA efflux pump system and biofilm formation in multidrug-resistant Staphylococcus aureus. Infection and drug resistance, 12, 1703–1718. [Link]

Sources

- 1. clearsynth.com [clearsynth.com]

- 2. This compound | Polysil [polycil.co.uk]

- 3. This compound | C13H14BrF2N7O | CID 15390419 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. mdpi.com [mdpi.com]

- 6. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fluconazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Novel fluconazole derivatives with promising antifungal activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Design, Synthesis, and In Vitro and In Vivo Evaluation of Novel Fluconazole-Based Compounds with Promising Antifungal Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Fluconazole Analogs and Derivatives: An Overview of Synthesis, Chemical Transformations, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. youtube.com [youtube.com]

- 19. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Springer Nature Experiments [experiments.springernature.com]

- 20. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. microbe-investigations.com [microbe-investigations.com]

- 22. bmglabtech.com [bmglabtech.com]

- 23. files.core.ac.uk [files.core.ac.uk]

- 24. Viability Assessment Following Anticancer Treatment Requires Single-Cell Visualization - PMC [pmc.ncbi.nlm.nih.gov]

- 25. lifesciences.danaher.com [lifesciences.danaher.com]

- 26. pdf.benchchem.com [pdf.benchchem.com]

- 27. noblelifesci.com [noblelifesci.com]

- 28. Toxicological profile and safety evaluation of antifungal azole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Preliminary In Vitro Screening of 4-Amino Fluconazole Bromide: A Strategic Workflow for Early-Stage Antifungal Drug Discovery

Introduction

The escalating threat of invasive fungal infections, coupled with the rise of antifungal resistance, presents a formidable challenge to global health. This necessitates an urgent and continuous pipeline of novel antifungal agents. Fluconazole, a cornerstone of azole antifungal therapy, has seen its efficacy compromised by resistance in key pathogens. Consequently, the exploration of its analogs and derivatives, such as 4-Amino Fluconazole Bromide, is a rational and promising strategy in drug discovery. As a structural analog of fluconazole, it is hypothesized to exert its antifungal effect by inhibiting lanosterol 14α-demethylase, a critical enzyme in the fungal ergosterol biosynthesis pathway[1][2].

However, progression from a novel chemical entity to a viable drug candidate is a process of rigorous, multi-stage evaluation. Preliminary in vitro screening is the foundational phase of this journey[3]. It serves as a critical filter, designed to efficiently and cost-effectively identify compounds with the desired biological activity while simultaneously flagging potential liabilities, such as host cell toxicity[4][5]. A well-designed screening cascade does not merely generate data; it enables rapid, informed go/no-go decisions, ensuring that resources are focused on the most promising candidates[6].

This technical guide provides a comprehensive, field-proven framework for the preliminary in vitro screening of this compound. Moving beyond a simple list of protocols, this document elucidates the causal logic behind the experimental sequence, establishing a self-validating workflow for researchers, scientists, and drug development professionals.

Section 1: Compound Profile & Preparation

1.1. Chemical Identity

-

Compound Name: this compound

-

Synonyms: Fluconazole EP Impurity I, Aminofluconazole Quaternary Salt[7][8][9]

-

CAS Number: 150168-54-0

-

Molecular Formula: C₁₃H₁₄BrF₂N₇O[10]

-

Molecular Weight: 402.20 g/mol [10]

-

Chemical Structure:

(Image Source: PubChem CID 15390419)

1.2. Stock Solution Preparation and Handling

Scientific integrity begins with the basics: accurate sample preparation. The quality of all downstream data is contingent upon the precise concentration and stability of the test article.

-

Protocol:

-

Accurately weigh a sufficient amount of this compound powder using a calibrated analytical balance.

-

Based on its molecular weight (402.20 g/mol ), calculate the required volume of solvent to achieve a high-concentration primary stock (e.g., 10 mM or 4.022 mg/mL).

-

Causality: Dimethyl sulfoxide (DMSO) is the recommended solvent due to its ability to dissolve a wide range of organic molecules and its compatibility with most cell-based assays at low final concentrations (typically ≤0.5%).

-

Prepare the stock solution in a sterile, amber glass vial to prevent photodegradation.

-

Aliquot the stock solution into smaller volumes for single use to avoid repeated freeze-thaw cycles, which can degrade the compound.

-

Store aliquots at -20°C or -80°C, protected from light.

-

Section 2: The Integrated Screening Cascade

A logical, phased approach is paramount for efficient screening. Each phase is designed to answer a critical question. The results from one phase directly inform the decision to proceed to the next, creating a streamlined and resource-efficient workflow.

Section 3: Phase 1 - Primary Antifungal Susceptibility Testing

Directive: To determine if this compound possesses intrinsic antifungal activity and to quantify its potency against a panel of clinically relevant fungal pathogens. The primary endpoint is the Minimum Inhibitory Concentration (MIC).

Methodology: Broth Microdilution Assay

This protocol is harmonized with the principles outlined by the Clinical and Laboratory Standards Institute (CLSI) M27 and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) E.Def 7.4 methodologies, which are the gold standards for antifungal susceptibility testing[11][12].

-

Materials:

-

Sterile 96-well, flat-bottom microtiter plates

-

RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

-

Spectrophotometer

-

Selected fungal strains (e.g., Candida albicans, Candida auris, Cryptococcus neoformans, Aspergillus fumigatus)

-

This compound and Fluconazole (control) stock solutions

-

-

Step-by-Step Protocol:

-

Inoculum Preparation: Culture the fungal strain on appropriate agar (e.g., Sabouraud Dextrose Agar) to ensure purity and viability. Prepare a cell suspension in sterile saline and adjust the turbidity using a spectrophotometer to a final concentration that will yield 0.5–2.5 x 10³ CFU/mL in the final assay volume, as per CLSI/EUCAST guidelines[13].

-

Compound Dilution: Prepare a 2x working concentration of this compound in RPMI-1640. Perform a two-fold serial dilution across a 96-well plate, leaving the final columns for controls.

-

Inoculation: Add an equal volume of the prepared fungal inoculum to each well, effectively halving the drug concentration to the final 1x test concentration.

-

Controls (Self-Validating System):

-

Growth Control: Fungal inoculum in RPMI-1640 only (no drug). This defines 100% growth.

-

Sterility Control: RPMI-1640 only (no inoculum, no drug). This well should remain clear and validates the sterility of the medium and aseptic technique.

-

Reference Drug: Include a parallel dilution series of a standard antifungal, such as fluconazole, to validate the assay's performance and the susceptibility profile of the test organisms[14].

-

-

Incubation: Incubate plates at 35°C for 24-48 hours, depending on the organism's growth rate.

-

Endpoint Determination: The MIC is defined as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% for azoles) compared to the growth control[11]. This can be determined visually or, more objectively, using a microplate reader at a relevant wavelength (e.g., 530 nm).

-

Data Presentation: Minimum Inhibitory Concentration (MIC)

All quantitative data should be summarized for clear interpretation. The table below presents a hypothetical outcome for this phase.

| Fungal Species | This compound MIC (µg/mL) | Fluconazole MIC (µg/mL) | Interpretation |

| Candida albicans (ATCC 90028) | 4 | 2 | Active, less potent than Fluconazole |

| Candida auris (B11221) | 8 | >64 | Active against a resistant strain |

| Aspergillus fumigatus (Af293) | 16 | 32 | Moderate activity |

| Cryptococcus neoformans (H99) | 2 | 4 | Active, more potent than Fluconazole |

Section 4: Phase 2 - Preliminary Safety & Selectivity Profiling

Directive: To assess the compound's potential for host cell toxicity. A compound that is highly potent against fungi but equally toxic to human cells has no therapeutic potential. This phase establishes the preliminary therapeutic window.

Methodology 1: Hemolysis Assay

-

Causality & Trustworthiness: This assay is a rapid and cost-effective screen for membrane-lysing activity, a critical indicator of potential toxicity, especially for compounds intended for systemic use[15][16]. It assesses the integrity of red blood cells (erythrocytes) upon exposure to the test compound[17].

-

Step-by-Step Protocol:

-

Erythrocyte Preparation: Obtain fresh whole blood (e.g., human or sheep) with an anticoagulant. Wash the erythrocytes three times with cold, sterile 1x Phosphate-Buffered Saline (PBS) by centrifugation (e.g., 800 x g for 10 min) to remove plasma and buffy coat. Resuspend the final red blood cell pellet in PBS to a 2% (v/v) concentration.

-

Assay Setup: In a 96-well plate, add the erythrocyte suspension to wells containing serial dilutions of this compound.

-

Controls:

-

Negative Control (0% Hemolysis): Erythrocytes suspended in PBS only.

-

Positive Control (100% Hemolysis): Erythrocytes suspended in 1% Triton X-100, a detergent that completely lyses the cells[18].

-

-

Incubation: Incubate the plate at 37°C for 1-2 hours.

-

Measurement: Centrifuge the plate to pellet intact erythrocytes. Carefully transfer the supernatant to a new flat-bottom plate. Measure the absorbance of the supernatant at 540 nm, which quantifies the amount of released hemoglobin.

-

Calculation: % Hemolysis = [(Abs_sample - Abs_negative) / (Abs_positive - Abs_negative)] * 100

-

Methodology 2: Mammalian Cell Cytotoxicity (MTT Assay)

-

Causality & Trustworthiness: The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is directly proportional to the number of viable cells[19]. It assesses the effect of the compound on mitochondrial reductase enzymes. A reduction in signal indicates cell death or metabolic compromise. This is a standard first-pass cytotoxicity screen[20].

-

Step-by-Step Protocol:

-

Cell Seeding: Seed a relevant human cell line (e.g., HepG2, a liver carcinoma line, to assess potential hepatotoxicity) into a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.

-

Compound Treatment: Remove the culture medium and add fresh medium containing serial dilutions of this compound. Incubate for 24-48 hours.

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Measurement: Read the absorbance at ~570 nm using a microplate reader.

-

Calculation: Calculate the percentage of cell viability relative to the vehicle control (cells treated with DMSO only). Plot cell viability against the log of the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

-

Data Presentation: Safety Profile and Selectivity Index

| Compound | Hemolysis at MIC | Hemolysis at 10x MIC | HepG2 IC₅₀ (µg/mL) | Selectivity Index (SI = IC₅₀ / MIC) |

| This compound | < 2% | < 5% | > 128 | > 32 |

| Positive Control (e.g., Amphotericin B) | > 50% | > 90% | 5 | ~10 |

| Calculated using the most sensitive fungal MIC value (e.g., C. neoformans MIC = 2 µg/mL) |

Interpretation: A high Selectivity Index (typically >10) is desirable, as it indicates the compound is significantly more toxic to the fungal pathogen than to host cells.

Section 5: Phase 3 - Elucidating Fungistatic vs. Fungicidal Activity

Directive: To determine whether the compound inhibits fungal growth (fungistatic) or actively kills the fungus (fungicidal). This distinction is critical for predicting clinical efficacy, especially in immunocompromised patients.

Methodology: Time-Kill Assay

-

Causality & Trustworthiness: This dynamic assay provides more informative data than the static MIC endpoint by measuring the rate of fungal killing over time[21].

-

Step-by-Step Protocol:

-

Inoculum Preparation: Prepare a standardized fungal inoculum in broth as described for the MIC assay.

-

Assay Setup: In sterile tubes, expose the fungal inoculum to this compound at various concentrations relative to its MIC (e.g., 1x, 2x, 4x, and 8x MIC). Include a drug-free growth control.

-

Time-Course Sampling: Incubate the tubes at 35°C with agitation. At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), draw an aliquot from each tube.

-

Quantification: Perform serial dilutions of each aliquot and plate them onto nutrient agar plates.

-

CFU Counting: After incubation, count the number of colony-forming units (CFUs) on each plate.

-

Data Analysis: Plot the log₁₀ CFU/mL versus time for each concentration.

-

-

Endpoint Definition:

-

Fungicidal: A ≥3-log₁₀ (or 99.9%) reduction in CFU/mL from the initial inoculum.

-

Fungistatic: A <3-log₁₀ reduction in CFU/mL from the initial inoculum.

-

Section 6: Integrated Analysis and Go/No-Go Decision

The culmination of this screening cascade is not a collection of disparate data points but an integrated profile of the compound. The decision to advance this compound to more complex, resource-intensive studies (e.g., mechanism of action elucidation, screening against resistant panels, in vivo models) is based on a holistic evaluation of its efficacy, safety, and functional profile.

A successful candidate from this preliminary screen would exhibit potent, broad-spectrum antifungal activity, a high selectivity index, minimal hemolytic activity, and preferably a fungicidal mechanism of action. This profile would provide a strong rationale for its advancement into lead optimization and further preclinical development.

References

- Pedersen Sæbø, I., Bjørås, M., Franzyk, H., Helgesen, E., & Booth, J. A. (n.d.). Optimization of the Hemolysis Assay for the Assessment of Cytotoxicity. Biopharmaceuticals.

- (2025). A novel pan-fungal screening platform for antifungal drug discovery: proof of principle study. Antimicrobial Agents and Chemotherapy.

- Nucro-Technics. (2024). In Vitro Hemolysis Assay. Nucro-Technics.

- (2025). A novel pan-fungal screening platform for antifungal drug discovery: proof of principle study.

- (2025). A novel pan-fungal screening platform for antifungal drug discovery: proof of principle study. ASM Journals.

- Zenit Science. (n.d.). Cytotoxicity testing. Zenit Science.

- Pion Inc. (2024). The Role Of in vitro Testing In Drug Development. Pion Inc.

- Visikol. (2023). The Importance of In Vitro Assays. Visikol.

- (n.d.). Optimization of the Hemolysis Assay for the Assessment of Cytotoxicity. OUCI.

- (2021). Design, Synthesis, and In Vitro and In Vivo Evaluation of Novel Fluconazole-Based Compounds with Promising Antifungal Activities. ACS Omega.

- PubChem. (n.d.). This compound. PubChem.

- (2016). Antifungal Drugs: Mechanisms of Action, Drug Resistance, Susceptibility Testing, and Assays of Activity in Biologic Fluids. Basicmedical Key.

- Khichi, A., Jakhar, R., Dahiya, S., Arya, J., Dangi, M., & Chhillar, A. K. (n.d.). In silico and in vitro evaluation of designed fluconazole analogues as lanosterol 14α-demethylase inhibitors. Journal of Biomolecular Structure and Dynamics, 42(9).

- (n.d.). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. PubMed.

- (n.d.). Comparative Evaluation of Etest, EUCAST, and CLSI Methods for Amphotericin B, Voriconazole, and Posaconazole against Clinically Relevant Fusarium Species. PMC - PubMed Central.

- (n.d.). Design, Synthesis, and In Vitro and In Vivo Evaluation of Novel Fluconazole-Based Compounds with Promising Antifungal Activities. NIH.

- Beattie, S. R., & Krysan, D. J. (2020). Antifungal drug screening: thinking outside the box to identify novel antifungal scaffolds. PMC - NIH.

- (2025). Haemolysis assay: Significance and symbolism. Wisdom Lib.

- (n.d.). A Practical Guide to Antifungal Susceptibility Testing. PMC - PubMed Central - NIH.

- Kosheeka. (2025).

- (2024). Fluconazole Analogs and Derivatives: An Overview of Synthesis, Chemical Transformations, and Biological Activity. PMC - NIH.

- Shukla, R., Reddy, S. G., & Bilolikar, A. K. (n.d.). CLSI vs EUCAST methodologies for antifungal susceptibility testing.

- (n.d.). Fluconazole Analogs and Derivatives: An Overview of Synthesis, Chemical Transformations, and Biological Activity.

- BenchChem. (2025). Application Notes and Protocols for In-Vitro Cytotoxicity Assays of Novel Bioactive Compounds. BenchChem.

- (n.d.). CLSI and EUCAST conditions for antifungal susceptibility testing.

- (2022). Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains. MDPI.

- (2025). Identification and antifungal susceptibility patterns of reference yeast strains to novel and conventional agents: a comparative study using CLSI, EUCAST and Sensititre YeastOne methods. JAC-Antimicrobial Resistance | Oxford Academic.

- BioOrganics. (n.d.). This compound. BioOrganics.

- (n.d.). Mechanisms of action in antifungal drugs. Research Starters - EBSCO.

- LIDE Biotech. (2023). The Purpose of Preclinical Testing: A Pillar of Drug Development. LIDE Biotech.

- Labinsights. (2023).

- (n.d.). How to Develop a Successful in vitro Screening Strategy.

- (n.d.). In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening. NIH.

- (2025). In Vitro Cytotoxicity Assays: Comparison of LDH, Neutral Red, MTT and Protein Assay in Hepatoma Cell Lines Following Exposure to Cadmium Chloride.

- (n.d.). Antifungals: Mechanism of Action and Drug Resistance. AWS.

- (n.d.). Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. NIH.

- Clearsynth. (n.d.). This compound. Clearsynth.

- (n.d.). Antifungals: Mechanism of Action and Drug Resistance. Bohrium.

- Pharmaffiliates. (n.d.). CAS No : 150168-54-0| Product Name : Fluconazole - Impurity I.

- Veeprho. (n.d.). Fluconazole EP Impurity I. Veeprho.

Sources

- 1. Antifungal Drugs: Mechanisms of Action, Drug Resistance, Susceptibility Testing, and Assays of Activity in Biologic Fluids | Basicmedical Key [basicmedicalkey.com]

- 2. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]

- 3. The Purpose of Preclinical Testing: A Pillar of Drug Development | LIDE Biotech [lidebiotech.com]

- 4. The Role Of in vitro Testing In Drug Development [pion-inc.com]

- 5. The Importance of In Vitro Assays [visikol.com]

- 6. international-biopharma.com [international-biopharma.com]

- 7. clearsynth.com [clearsynth.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. veeprho.com [veeprho.com]

- 10. This compound | C13H14BrF2N7O | CID 15390419 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. nucro-technics.com [nucro-technics.com]

- 16. Haemolysis assay: Significance and symbolism [wisdomlib.org]

- 17. Cytotoxicity testing - Zenit Science [zenitscience.com]

- 18. researchprofiles.ku.dk [researchprofiles.ku.dk]

- 19. kosheeka.com [kosheeka.com]

- 20. In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to Elucidating the Mechanism of Action of Fluconazole Derivatives

Introduction: Beyond the Blueprint of Fluconazole

Fluconazole, a cornerstone of antifungal therapy, operates with a well-defined mechanism: the inhibition of lanosterol 14α-demethylase (CYP51), a critical enzyme in the ergosterol biosynthesis pathway.[1][2][3] This disruption leads to the depletion of ergosterol, a vital component for maintaining the integrity and fluidity of the fungal cell membrane, and the accumulation of toxic 14α-methylated sterols.[2][4] The resulting fungistatic effect has been instrumental in treating a spectrum of fungal infections.[1] However, the rise of antifungal resistance, often linked to mutations in the ERG11 gene (which encodes CYP51), necessitates the development of novel fluconazole derivatives.[5][6][7]

These next-generation molecules are not mere copies; they are engineered with modifications to the hydroxyl group, aromatic ring, or the 1,2,4-triazole rings to enhance efficacy, broaden their spectrum, and overcome existing resistance mechanisms.[7][8] Intriguingly, some derivatives may possess additional or alternative mechanisms of action, such as direct disruption of the fungal membrane.[5] This guide provides a comprehensive framework for researchers and drug development professionals to meticulously dissect the mechanism of action of novel fluconazole derivatives, ensuring a thorough understanding of their antifungal properties. We will delve into the core experimental workflows, the rationale behind methodological choices, and the interpretation of the resulting data.

Part 1: The Primary Target - Assessing Inhibition of Ergosterol Biosynthesis

The foundational hypothesis for any fluconazole derivative is its interaction with the ergosterol biosynthesis pathway. Therefore, the first line of investigation should be to quantify the cellular ergosterol content in response to treatment with the derivative. A dose-dependent reduction in ergosterol is a strong indicator of on-target activity.[9]

Core Experimental Workflow: Ergosterol Quantification via HPLC

This protocol is designed to extract and quantify total cellular ergosterol, providing a direct measure of the inhibitory effect of a fluconazole derivative on the biosynthesis pathway.

Caption: Workflow for Ergosterol Quantification.

Detailed Protocol:

-

Fungal Cell Culture and Treatment:

-

Inoculate the desired fungal strain (e.g., Candida albicans, Cryptococcus neoformans) in a suitable broth medium (e.g., RPMI 1640).

-

Incubate at the optimal temperature with shaking until the culture reaches the mid-logarithmic growth phase.

-

Prepare serial dilutions of the fluconazole derivative, the parent fluconazole (as a positive control), and a vehicle control (e.g., DMSO).

-

Add the compounds to the fungal cultures and incubate for a defined period (e.g., 16-24 hours).

-

-

Saponification and Lipid Extraction:

-

Harvest the fungal cells by centrifugation. Wash the pellet with sterile distilled water.

-

Add a solution of 25% alcoholic potassium hydroxide (KOH) to the cell pellet.

-

Incubate in an 85°C water bath for 1-2 hours to saponify cellular lipids.

-

After cooling, extract the non-saponifiable lipids (including ergosterol) by adding a mixture of sterile water and n-heptane or hexane. Vortex vigorously.

-

Centrifuge to separate the phases and carefully collect the upper organic layer. Repeat the extraction for complete recovery.

-

-

HPLC Analysis:

-

Evaporate the organic solvent under a stream of nitrogen.

-

Reconstitute the dried lipid extract in a known volume of the HPLC mobile phase (e.g., methanol or isopropanol).

-

Inject the sample into a high-performance liquid chromatography (HPLC) system equipped with a C18 reverse-phase column.

-

Elute the sterols isocratically and monitor the absorbance at 282 nm.

-

Identify the ergosterol peak by comparing its retention time with that of a pure ergosterol standard.

-

Quantify the amount of ergosterol in each sample by integrating the peak area and comparing it to a standard curve generated with known concentrations of ergosterol.[10]

-

Data Presentation and Interpretation:

The results should be presented as the percentage of ergosterol inhibition relative to the vehicle-treated control.

| Compound | Concentration (µg/mL) | Mean Ergosterol Content (µg/mg dry weight) | % Inhibition |

| Vehicle Control | 0 | 5.2 | 0% |

| Fluconazole | 8 | 2.1 | 59.6% |

| Derivative X | 2 | 3.5 | 32.7% |

| Derivative X | 4 | 1.8 | 65.4% |

| Derivative X | 8 | 0.9 | 82.7% |

A dose-dependent decrease in ergosterol content strongly suggests that the derivative, like fluconazole, inhibits the ergosterol biosynthesis pathway.[9]

Part 2: Investigating Fungal Membrane Disruption

Some novel fluconazole derivatives may possess a dual mechanism of action, including the ability to directly disrupt the fungal cell membrane.[5] This can lead to a more rapid, fungicidal effect compared to the fungistatic action of ergosterol biosynthesis inhibition alone.

Core Experimental Workflow: Membrane Integrity Assays

This workflow utilizes fluorescent probes and measures the leakage of intracellular components to assess membrane damage.

Caption: Workflow for Assessing Membrane Integrity.

Detailed Protocols:

-

Propidium Iodide (PI) Staining:

-

Rationale: PI is a fluorescent intercalating agent that cannot cross the membrane of live cells. It is commonly used to identify dead cells in a population. An increase in PI-positive cells indicates compromised membrane integrity.

-

Protocol:

-

Wash fungal cells grown to mid-log phase and resuspend in a buffer like PBS.

-

Treat cells with the derivative, a positive control known to disrupt membranes (e.g., Amphotericin B), and a vehicle control for a short duration (e.g., 1-4 hours).

-

Add PI solution to each sample and incubate in the dark.

-

Analyze the cell population using a flow cytometer or fluorescence microscope. Quantify the percentage of fluorescent (PI-positive) cells.[11][12]

-

-

-

Measurement of Intracellular Leakage:

-

Rationale: Damage to the cell membrane results in the leakage of intracellular components, such as nucleotides and proteins, which absorb light at 260 nm.

-

Protocol:

-

Prepare and treat fungal cells as described for the PI staining assay.

-

After incubation, centrifuge the samples to pellet the cells.

-

Carefully collect the supernatant.

-

Measure the absorbance of the supernatant at 260 nm using a spectrophotometer. An increase in absorbance correlates with increased membrane leakage.[12]

-

-

Data Presentation and Interpretation:

| Compound | Concentration (µg/mL) | % PI-Positive Cells | OD₂₆₀ of Supernatant |

| Vehicle Control | 0 | 3.1% | 0.08 |

| Amphotericin B | 2 | 85.4% | 0.95 |

| Derivative X | 8 | 45.2% | 0.52 |

| Fluconazole | 8 | 4.5% | 0.10 |

A significant increase in PI-positive cells and/or absorbance at 260 nm, especially at early time points, suggests a direct membrane-disrupting effect, distinguishing the derivative's mechanism from that of traditional azoles.[13]